2-Amino-3-(1-Boc-3-piperidyl)propionic Acid
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Overview
Description
2-Amino-3-(1-Boc-3-piperidyl)propionic Acid is a compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is a derivative of propionic acid, featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Boc-protected piperidine with an appropriate amino acid derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-Boc-3-piperidyl)propionic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Amino-3-(1-Boc-3-piperidyl)propionic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-Boc-3-piperidyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its targets. The amino and propionic acid functionalities enable the compound to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(Diethoxy-Phosphoryloxy)-Propionic Acid: This compound has similar structural features but includes a phosphoryloxy group instead of a Boc group.
2-Amino-3-Hydroxy-3-Phosphonooxy-Propionic Acid: Another similar compound with a hydroxy and phosphonooxy group.
Uniqueness
2-Amino-3-(1-Boc-3-piperidyl)propionic Acid is unique due to the presence of the Boc-protected piperidine ring, which provides specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving selective interactions with biological targets .
Properties
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)7-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRSXDJTLOGDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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